molecular formula C13H15NO3 B1331741 1-(Phenylacetyl)-l-proline CAS No. 2752-38-7

1-(Phenylacetyl)-l-proline

Cat. No.: B1331741
CAS No.: 2752-38-7
M. Wt: 233.26 g/mol
InChI Key: UBQCWSGRNIOFFC-NSHDSACASA-N
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Description

1-(Phenylacetyl)-l-proline is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. It is a derivative of proline, an amino acid, and features a phenylacetyl group attached to the nitrogen atom of the proline ring. This compound is known for its potential nootropic effects and has been studied for its cognitive-enhancing properties.

Biochemical Analysis

Biochemical Properties

1-(Phenylacetyl)-l-proline plays a significant role in biochemical reactions, particularly in the context of neuroprotection and cognitive enhancement. This compound interacts with several enzymes and proteins, including neurotrophins such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). These interactions are crucial for its neuroprotective effects, as this compound enhances the expression of these neurotrophins, which are vital for neuronal survival and function .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in neuronal cells. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving HEK293 and SH-SY5Y cell lines, this compound did not stimulate cell proliferation but enhanced the expression of neurotrophins and increased the activity of hypoxia-inducible factor 1 (HIF-1) . This suggests that the compound supports neuronal health without promoting uncontrolled cell growth.

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It acts as an activator of HIF-1, which plays a role in cellular responses to hypoxia. Additionally, it has antioxidant and anti-inflammatory properties, which contribute to its neuroprotective effects. The compound also inhibits the neurotoxicity of excess calcium and glutamate, which are known to cause neuronal damage . These mechanisms collectively help in maintaining neuronal health and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, and its neuroprotective effects have been sustained over extended periods in in vitro studies. Long-term studies are necessary to fully understand its stability and degradation over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to enhance cognitive function and provide neuroprotection without significant adverse effects. At higher doses, there may be potential toxic effects, although these have not been extensively documented

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as phenylacetate-CoA ligase, which plays a role in the metabolism of phenylacetate. This interaction is crucial for the compound’s metabolic activity and its effects on metabolic flux and metabolite levels .

Subcellular Localization

This compound is localized in specific subcellular compartments, which is critical for its activity and function. It is believed to be directed to certain organelles through targeting signals and post-translational modifications. This localization is important for its interaction with cellular components and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylacetyl)-l-proline typically involves the acylation of l-proline with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. The product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylacetyl)-l-proline can undergo various chemical reactions, including:

    Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the phenylacetyl moiety can be reduced to form alcohols.

    Substitution: The proline ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides.

Major Products Formed

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Phenylethanol derivatives.

    Substitution: Various substituted proline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways.

    Medicine: Explored for its potential cognitive-enhancing effects and neuroprotective properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

1-(Phenylacetyl)-l-proline can be compared with other similar compounds, such as:

    Phenylacetylglycine: Another derivative of phenylacetic acid with different biological activities.

    Phenylacetylglutamine: A compound involved in the metabolism of phenylacetic acid.

    Phenylacetylcarbinol: Used in the synthesis of ephedrine and pseudoephedrine.

The uniqueness of this compound lies in its specific structure, which allows it to interact with molecular targets in a distinct manner, leading to its potential cognitive-enhancing and neuroprotective effects.

Properties

IUPAC Name

(2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(9-10-5-2-1-3-6-10)14-8-4-7-11(14)13(16)17/h1-3,5-6,11H,4,7-9H2,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQCWSGRNIOFFC-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2752-38-7
Record name N-Phenylacetyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2752-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid
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